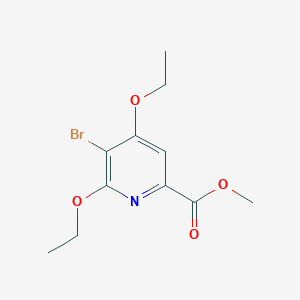![molecular formula C9H8F3N3 B12981532 (4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B12981532.png)
(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a chemical compound known for its unique structure and properties. This compound features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are utilized to scale up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its trifluoromethyl group enhances its metabolic stability, making it a candidate for developing bioactive molecules .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating specific biological pathways, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate specific pathways effectively. This compound can inhibit or activate certain enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)pyridin-3-yl)methanamine
- (4-(Trifluoromethyl)pyridin-2-yl)methanamine
- (3-(Trifluoromethyl)pyridin-4-yl)methanamine
Uniqueness
Compared to similar compounds, (4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine stands out due to its unique pyrrolo[2,3-b]pyridine ring system. This structure imparts distinct chemical and biological properties, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C9H8F3N3 |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)6-1-2-14-8-7(6)5(3-13)4-15-8/h1-2,4H,3,13H2,(H,14,15) |
InChI Key |
AKOSBARWDQSKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C(=CN2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


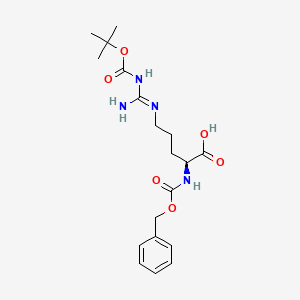
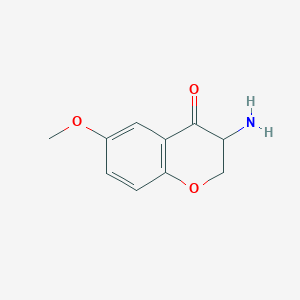
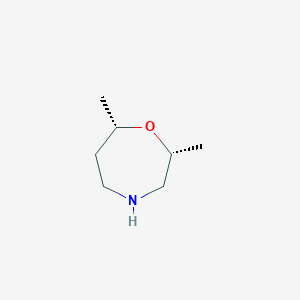
![15,29-dibromo-8,22-di(tridecan-7-yl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12981475.png)
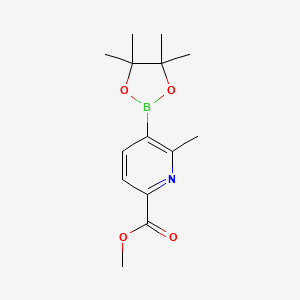
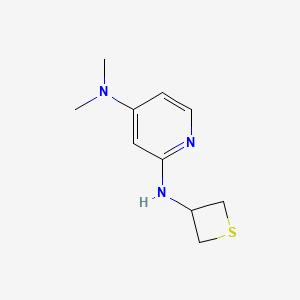
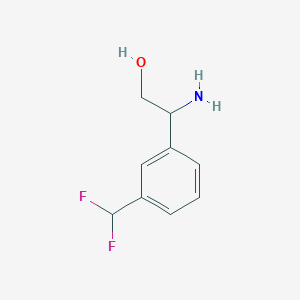
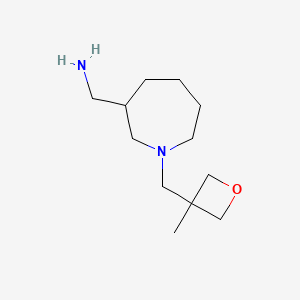
![5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12981511.png)
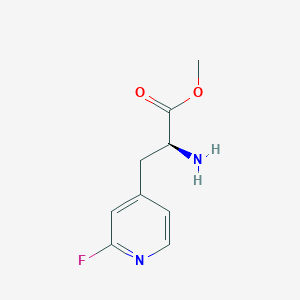
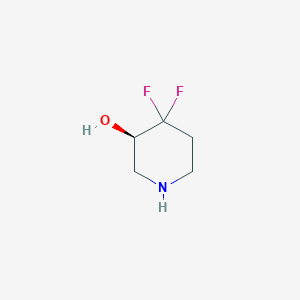
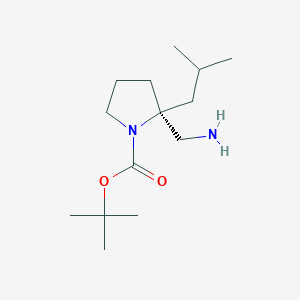
![(1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12981534.png)
